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Compound of Interest

Compound Name: 4,4'-Dimethyltriphenylamine

Cat. No.: B1293823

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dimethyltriphenylamine and its
Derivatives

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-
Dimethyltriphenylamine (also known as N,N-di-p-tolylaniline) and its derivatives. The
document is intended for researchers, scientists, and drug development professionals, offering
a consolidated view of the structural landscape of this important class of compounds. Due to
the limited availability of a complete public crystallographic dataset for the parent 4,4'-
Dimethyltriphenylamine, this guide leverages data from closely related derivatives to infer
and present the core structural features.

Introduction

4,4'-Dimethyltriphenylamine and its derivatives are of significant interest in materials science
and organic electronics due to their unique photophysical and electronic properties. The spatial
arrangement of the tolyl groups around the central nitrogen atom, including bond lengths, bond
angles, and dihedral angles, critically influences the molecular packing in the solid state. These
structural parameters, in turn, dictate the material's bulk properties, such as charge mobility
and thermal stability. This guide summarizes key crystallographic data from derivatives, details
the experimental protocols for structure determination, and provides visual representations of
the molecular structure and experimental workflows.

Crystallographic Data

The following tables summarize key crystallographic data for derivatives containing the 4,4'-
dimethyltriphenylamine moiety. This data provides insight into the expected bond lengths and
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angles of the core structure.

Table 1: Selected Bond Lengths for 4,4'-Dimethyltriphenylamine Derivatives

Bond Length (A) in Derivative Length (A) in Derivative
1[1] 2[2]

N - C(phenyl) 1.441(2)

N - C(tolyl1) 1.444(2)

N - C(tolyl2) 1.366(2)

C - C (avg in tolyl ring) ~1.39 ~1.39

C - C (methyl) ~1.51 ~1.51

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-
[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond
lengths for Derivative 2 were not detailed in the provided search results.)

Table 2: Selected Bond Angles for 4,4'-Dimethyltriphenylamine Derivatives

Angle Angle (°) in Derivative 1[1] Angle (°) in Derivative 2[2]
C(phenyl)-N-C(tolyl1) 120.27(14)
C(phenyl)-N-C(tolyl2) 123.02(15)
C(tolyl1)-N-C(tolyl2) 116.71(14)

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-
[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond
angles for Derivative 2 were not detailed in the provided search results.)

Table 3: Crystal System and Space Group for a Derivative
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Compound Crystal System Space Group Reference

4-[(di-p-tolyl-

amino)benzylidene]-

(5-pyridin-4-yI-[3][4] Monoclinic P21/n [2]
[5]thiadiazol-2-yl)-

imine

Experimental Protocols

The determination of the crystal structure of 4,4'-dimethyltriphenylamine derivatives typically
involves single-crystal X-ray diffraction. The general experimental protocol is as follows:

3.1. Synthesis and Crystallization

The synthesis of 4,4'-Dimethyltriphenylamine derivatives is often achieved through
condensation reactions. For instance, reacting N,N-p-ditolylaniline with tetracyanoethylene in
DMF can yield single crystals suitable for X-ray diffraction upon slow evaporation of the solvent.
[1] Another method involves the reaction of a suitable aldehyde with an amine in an appropriate
solvent to form an imine, followed by crystallization.[2]

3.2. Single-Crystal X-ray Diffraction

o Crystal Mounting: A suitable single crystal of the compound is carefully selected under a
microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal
vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam
(e.g., Mo Ka radiation). As the crystal is rotated, the diffraction pattern is recorded on a
detector.

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is solved using direct
methods and refined by full-matrix least-squares procedures on F2. All non-hydrogen atoms
are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions
and refined using a riding model.[2]
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Visualizations

4.1. Molecular Structure of 4,4'-Dimethyltriphenylamine
Caption: Molecular structure of 4,4'-Dimethyltriphenylamine.

4.2. Experimental Workflow for Crystal Structure Determination

Structure Analysis

ure Solution }——{ Structure Refinement }——{ Validation & Analysis }

Click to download full resolution via product page

Caption: Generalized workflow for single-crystal X-ray diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal structure of 4,4'-Dimethyltriphenylamine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293823#crystal-structure-of-4-4-
dimethyltriphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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